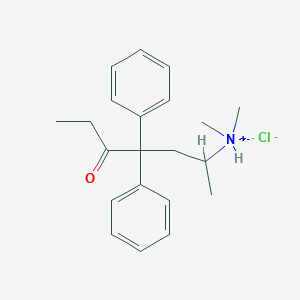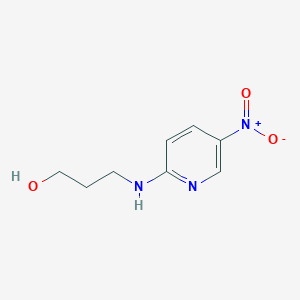
Methadone hydrochloride
Descripción general
Descripción
Methadone Hydrochloride is a synthetic opioid analgesic with multiple actions qualitatively similar to those of morphine . It belongs to the group of medicines called narcotic analgesics (pain medicines) and acts on the central nervous system (CNS) to relieve pain . It is used to treat moderate to severe pain when around-the-clock pain relief is needed for a long period of time .
Synthesis Analysis
Methadone is a synthetic opioid developed in 1937 . The synthesis of Methadone involves complex chemical reactions, and the details of these reactions are usually found in specialized chemistry literature .Molecular Structure Analysis
Methadone Hydrochloride has the molecular formula C21H28ClNO . Its molecular weight is 345.9 g/mol . It is a synthetic opioid that mimics the actions of endogenous peptides at CNS opioid receptors, primarily the mu-receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis and use of Methadone Hydrochloride are complex and involve multiple steps . These reactions are typically studied and described in detail in specialized chemistry and pharmacology literature.Physical And Chemical Properties Analysis
Methadone Hydrochloride has several physical and chemical properties that are important for its function as a medication . These properties include its molecular structure, solubility, and reactivity .Aplicaciones Científicas De Investigación
Treatment for Opioid-Related Disorders
Methadone is a highly effective medication for the maintenance treatment of opioid-related disorders . It has been found to be the most effective pharmacotherapy for treatment retention, outperforming other medications such as buprenorphine and naltrexone . Methadone can relieve cravings for opioids and block their euphoric effects, creating a condition of pharmacologic stability that allows for psychosocial treatment and rehabilitation .
Reduction of Opioid Use and Related Symptoms
Methadone, along with buprenorphine and naltrexone, has been shown to reduce opioid use and opioid use disorder-related symptoms . These medications also decrease the risk of infectious disease transmission and criminal behavior associated with drug use .
Prevention of Overdose Mortality
The use of methadone in treatment increases the likelihood that a person will remain in treatment, which is associated with a lower risk of overdose mortality .
Reduction of HIV and HCV Transmission
Methadone treatment is associated with a reduced risk of HIV and HCV transmission, as it increases the likelihood of a person remaining in treatment .
Facilitation of Employment and Reduction of Criminal Justice Involvement
Methadone treatment increases the likelihood of employment and reduces criminal justice involvement by keeping individuals in treatment .
Precision Prescribing for Methadone
Research has shown that factors such as sex, CYP2B6 genotype, and BMI can affect methadone metabolism . Understanding these factors can help in delivering individualized treatments and creating methadone dosing algorithms .
NMDA Receptor Antagonist Activity
In vitro and in vivo studies have determined that the d isomer of methadone has N-methyl-D-aspartate (NMDA) receptor antagonist activity . This property of methadone can be used to attenuate the development of morphine tolerance .
Mecanismo De Acción
Target of Action
Methadone hydrochloride primarily targets the µ-opioid receptor (MOR) . It also acts as an agonist of κ- and σ-opioid receptors within the central and peripheral nervous systems . These receptors are involved in pain transmission, and their activation mimics the natural effects of the body’s opioids, endorphins, and enkephalins .
Mode of Action
As a full MOR agonist, methadone hydrochloride mimics the natural effects of the body’s opioids, endorphins, and enkephalins through the release of neurotransmitters involved in pain transmission . It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor , dampening a major excitatory pain pathway within the central nervous system . This unique mechanism of action may explain its improved analgesic efficacy and reduced opioid tolerance compared to other opioids .
Biochemical Pathways
Methadone hydrochloride undergoes N-demethylation by multiple cytochrome P450 (CYP) enzymes including CYP3A4, CYP2B6, CYP2C19, CYP2C9, and CYP2D6 . The metabolites produced are mainly excreted in the urine .
Pharmacokinetics
Methadone hydrochloride has a bioavailability ranging between 36 to 100% . It has a unique pharmacokinetic profile with a comparatively longer duration of action and half-life . This makes methadone a good option for the treatment of severe pain and addiction as fewer doses are needed to maintain analgesia and prevent opioid withdrawal symptoms . Methadone also has an unpredictable half-life with interindividual variability, which leads to an unpredictable risk of respiratory depression and overdose when initiating or titrating therapy .
Result of Action
The pharmacological actions of methadone hydrochloride result in analgesia , suppression of opioid withdrawal symptoms, sedation, miosis, sweating, hypotension, bradycardia, nausea and vomiting (via binding within the chemoreceptor trigger zone), and constipation . At higher doses, methadone use can result in respiratory depression, overdose, and death .
Action Environment
The action of methadone hydrochloride can be influenced by environmental factors such as the presence of other drugs. For instance, the concomitant use of methadone with all cytochrome P450 3A4, 2B6, 2C19, 2C9 or 2D6 inhibitors may result in an increase in methadone plasma concentrations, which could cause potentially fatal respiratory depression . Additionally, single nucleotide polymorphisms (SNPs) within the cytochrome P450 enzymes can impact methadone pharmacokinetics and contribute to the interindividual variation in response to methadone therapy .
Direcciones Futuras
The regulations regarding the use of Methadone for opioid use disorder treatment have been updated recently . These changes increase access to medications like methadone and buprenorphine that treat opioid use disorder . Future work will focus on further formulation optimization with the objective of progressing to evaluation of prototype dosage forms in clinical trials .
Propiedades
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXCDYVZAHXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-99-3 (Parent) | |
| Record name | Methadone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020501 | |
| Record name | Methadone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methadone hydrochloride | |
CAS RN |
1095-90-5, 125-56-4 | |
| Record name | Methadone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methadone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methadone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methadone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methadone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methadone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHADONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229809935B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)